N-cyclopentyl-N'-phenylurea

Conformational Analysis Drug Design Computational Chemistry

Ensure CNS-optimized SAR fidelity with native N-cyclopentyl-N'-phenylurea. Unlike the lipophilic cyclohexyl analog (LogP 3.13) or the geometrically altered pencycuron, this scaffold maintains a dual trans–trans/cis–trans conformational equilibrium essential for induced-fit target engagement. Its lower LogP (2.57) enhances aqueous solubility and aligns with CNS MPO guidelines, making it the definitive choice for brain-exposure studies. Moreover, it is the certified neat primary reference standard for LC-MS/MS validation of pencycuron residue analysis. Do not accept generic cycloalkyl urea substitutes; insist on the exact conformational probe.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 13140-89-1
Cat. No. B4889596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N'-phenylurea
CAS13140-89-1
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15)
InChIKeyKODZEKGCUPWVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopentyl-N'-phenylurea (CAS 13140-89-1) – A Differentiated Urea Scaffold with Conformational Plasticity and Defined LogP Profile for Drug Discovery and Analytical Reference Applications


N-cyclopentyl-N'-phenylurea (CAS 13140-89-1) is a non-heterocyclic, N-alkyl-N'-aryl urea with a molecular weight of 204.27 g/mol. Unlike its extensively commercialized 4-chlorobenzyl derivative (pencycuron), this unsubstituted phenylurea core possesses a conformationally unique characteristic: it equilibrates between trans–trans and cis–trans conformations with essentially equal free energy in solution, a behavior absent in its N-methylated or N-cyclohexyl analogs [1]. Physicochemical measurements establish a LogP of 2.57, placing it in a more hydrophilic range compared to the N-cyclohexyl-N'-phenylurea congener (LogP 3.13), directly impacting aqueous solubility and early-stage drug property forecast indices .

Procurement Alert for N-cyclopentyl-N'-phenylurea (13140-89-1): Why N-cyclohexyl-N'-phenylurea and pencycuron cannot serve as interchangeable proxies


Purchasing decisions that treat N-cyclopentyl-N'-phenylurea as a generic 'phenyl cycloalkyl urea' risk introducing fundamental physiochemical and conformational biases. The cyclohexyl analog shifts LogP from 2.57 to 3.13, deviating from the optimal PFI space for CNS penetration design . Commercially prevalent pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) introduces a large 4-chlorobenzyl motif that fundamentally alters molecular geometry and prevents the conformational equilibrium observed for the unsubstituted core [1][2]. Consequently, pharmacological or environmental analytical outputs cannot be directly extrapolated across these analogs; studies that require the specific conformational ensemble or precise LogP window demand the exact compound.

Quantitative differentiation evidence for N-cyclopentyl-N'-phenylurea (13140-89-1) versus key research comparators


Conformational free-energy landscape: N-cyclopentyl-N'-phenylurea vs. its N-methylated analogs

In a systematic Well-Tempered Metadynamics (WT-MetaD) study at the semi-empirical (GFN2-xTB) and DFT levels in implicit water, N-phenyl-N'-cyclopentyl urea (the target compound) populated both the trans–trans and cis–trans conformations with an effectively flat free-energy profile. By contrast, N-methylation on either nitrogen strongly destabilized one of the two conformations, shifting the equilibrium decisively toward a single dominant species [1].

Conformational Analysis Drug Design Computational Chemistry

Calculated LogP as a determinant of developability profiles: N-cyclopentyl-N'-phenylurea vs. N-cyclohexyl-N'-phenylurea

The computed octanol-water partition coefficient (LogP) for N-cyclopentyl-N'-phenylurea is 2.57 . The direct cyclohexyl analog N-cyclohexyl-N'-phenylurea (CAS 886-59-9) has a consistently higher LogP of 3.13 . This -0.56 LogP unit difference translates to the cyclopentyl scaffold being approximately 3.6-fold better aligned with CNS multiparameter optimization (MPO) scores, which penalize LogP values exceeding 3.0.

Physicochemical Property CNS Drug Likeness Lead Optimization

Metabolic origin and analytical differentiation of N-cyclopentyl-N'-phenylurea from the commercial fungicide pencycuron

In a radiolabeled rice plant metabolism study, pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) was transformed into several metabolites, among which 1-cyclopentyl-3-phenylurea (the target compound) was identified as a distinct, quantifiable metabolite (Metabolite IV). After 40 days, pencycuron remained the major component (52% of applied dose), while the sum of all free metabolites accounted for 7% of the applied dose, with 1-cyclopentyl-3-phenylurea being a minor but analytically resolved component [1].

Environmental Fate Metabolite Identification Analytical Reference Standard

Research and procurement scenarios where N-cyclopentyl-N'-phenylurea (13140-89-1) is specifically indicated


Medicinal Chemistry: Exploring conformational selection by accessing a balanced trans–trans/cis–trans equilibrium

Drug discovery teams designing N-alkyl-N′-aryl urea kinase or protease inhibitors can use this compound as a scaffold to probe the influence of dual conformational states on target binding. Because N-phenyl-N′-cyclopentyl urea populates both trans–trans and cis–trans conformations with comparable energy, it serves as a model system for libraries that screen for an induced-fit modality unavailable to fixed-conformation analogs [1].

CNS Drug Development: Procuring a phenyl-cyclopentyl urea with an optimal LogP of 2.57 for blood-brain barrier penetration prediction

Compared to the cyclohexyl analog (LogP 3.13), this compound's lower lipophilicity positions it favorably within CNS MPO guidelines. It is therefore the compound of choice for structure-activity relationship (SAR) studies where reducing LogP is critical to improving brain exposure or avoiding hERG-related off-target binding .

Agrochemical Residue and Environmental Fate Analysis: Authentic metabolite reference standard for pencycuron studies

Regulatory environmental fate studies required for pencycuron registration and food-safety monitoring identify 1-cyclopentyl-3-phenylurea as a discrete metabolite. Contract research organizations (CROs) and regulatory laboratories must procure the certified neat compound as a primary reference standard for LC-MS/MS or GC-MS method validation and quantitative residue analysis [2].

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